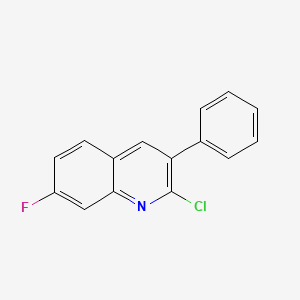
1-Tert-butyl 4-methyl 3-iodo-1H-indazole-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butyl 4-methyl 3-iodo-1H-indazole-1,4-dicarboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of tert-butyl, methyl, and iodo substituents, along with two carboxylate groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-tert-butyl 4-methyl 3-iodo-1H-indazole-1,4-dicarboxylate typically involves multi-step organic reactions. The general synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of Substituents: The tert-butyl, methyl, and iodo groups are introduced through various substitution reactions. For example, tert-butyl groups can be added using tert-butyl halides in the presence of a base, while iodo groups can be introduced via iodination reactions using iodine or iodinating agents.
Carboxylation: The carboxylate groups are typically introduced through carboxylation reactions, which may involve the use of carbon dioxide or carboxylating agents.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-Tert-butyl 4-methyl 3-iodo-1H-indazole-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the iodo group, converting it to a hydrogen atom or other substituents.
Substitution: The iodo group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Esterification and Hydrolysis: The carboxylate groups can participate in esterification reactions to form esters or undergo hydrolysis to yield carboxylic acids.
Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Tert-butyl 4-methyl 3-iodo-1H-indazole-1,4-dicarboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: Indazole derivatives, including this compound, have shown potential as bioactive molecules with applications in drug discovery and development. They may exhibit antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound’s potential biological activities make it a candidate for the development of new therapeutic agents. Research is ongoing to explore its efficacy and safety in various medical applications.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-tert-butyl 4-methyl 3-iodo-1H-indazole-1,4-dicarboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The presence of the iodo group can enhance the compound’s ability to form covalent bonds with target molecules, potentially leading to inhibition or modulation of biological pathways.
Comparación Con Compuestos Similares
1-Tert-butyl 4-methyl 3-iodo-1H-indazole-1,4-dicarboxylate can be compared with other indazole derivatives, such as:
1-Methyl 3-iodo-1H-indazole: Lacks the tert-butyl and carboxylate groups, resulting in different chemical and biological properties.
1-Tert-butyl 4-methyl 1H-indazole-1,4-dicarboxylate:
1-Tert-butyl 3-iodo-1H-indazole-1,4-dicarboxylate: Similar structure but without the methyl group, affecting its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H15IN2O4 |
|---|---|
Peso molecular |
402.18 g/mol |
Nombre IUPAC |
1-O-tert-butyl 4-O-methyl 3-iodoindazole-1,4-dicarboxylate |
InChI |
InChI=1S/C14H15IN2O4/c1-14(2,3)21-13(19)17-9-7-5-6-8(12(18)20-4)10(9)11(15)16-17/h5-7H,1-4H3 |
Clave InChI |
LRDHTXNMLYZRMS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2=CC=CC(=C2C(=N1)I)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


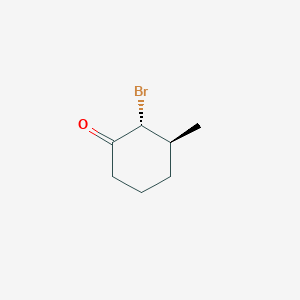
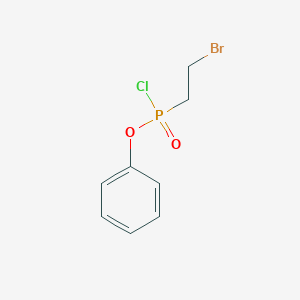
![3-methyl-1-(pyrimidin-2-yl)-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B12622920.png)
![N-[2-[(3R,4S)-4-amino-3-phenylpiperidin-1-yl]-2-oxoethyl]acetamide](/img/structure/B12622921.png)
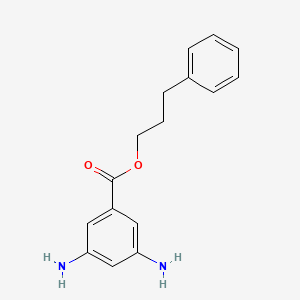
![1,1'-[(2,5-Difluorohex-3-ene-1,6-diyl)bis(oxymethylene)]dibenzene](/img/structure/B12622934.png)
![4-[2-[2-(3,4-Dihydroxyphenyl)ethylsulfonylmethylsulfonyl]ethyl]benzene-1,2-diol](/img/structure/B12622940.png)

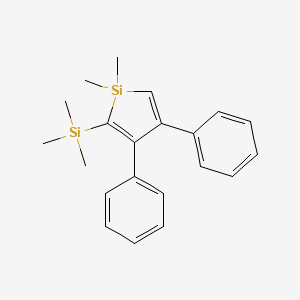
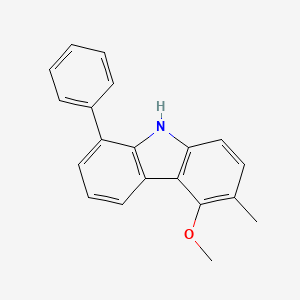
![N-[(2S)-1-(cyclooctylamino)-3-methyl-1-oxobutan-2-yl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B12622966.png)
![(10R,11S,15R,16S)-13-(4-acetylphenyl)-16-(3-nitrobenzoyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B12622974.png)
![2,5-Bis[2-(4-iodophenyl)ethenyl]thiophene](/img/structure/B12622988.png)
